molecular formula C8H7ClINO B7590845 N-(2-chloro-5-iodophenyl)acetamide

N-(2-chloro-5-iodophenyl)acetamide

Cat. No.: B7590845
M. Wt: 295.50 g/mol
InChI Key: WLRQJVKHEKBOGR-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with chlorine at the ortho (2nd) position and iodine at the para (5th) position. For example, N-(2-iodophenyl)acetamide (5a) was synthesized by reacting 2-iodoaniline with acetyl chloride in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base . Extending this approach, the target compound likely involves acetylation of 2-chloro-5-iodoaniline under similar conditions.

Chlorine and iodine substituents are known to enhance lipophilicity, which could improve membrane permeability in pharmacological contexts .

Properties

IUPAC Name

N-(2-chloro-5-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQJVKHEKBOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Variations and Substituent Effects

The pharmacological and physicochemical profiles of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Substituents/Modifications Key Properties/Activities Reference
N-(2-Chloro-5-iodophenyl)acetamide 2-Cl, 5-I on phenyl High lipophilicity (inferred) -
2-Chloro-N-(2,4-dichlorophenyl)acetamide 2-Cl, 2,4-diCl on phenyl Potential antimicrobial activity
N-(5-Chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide 5-Cl, 2-methylphenyl; 2-F-phenyl side chain Unspecified (structural complexity)
Compound 47 (Ravindra et al.) Benzo[d]thiazole-sulfonyl piperazine moiety Gram-positive antibacterial activity
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-Cl phenyl; hydroxyimino group Intermediate for indolinone synthesis
CPA () Thieno-pyridinyl, tolyl groups Theoretical MESP/HOMO-LUMO analysis
Key Observations:

Halogen Effects: The iodine substituent in the target compound may confer greater steric bulk and polarizability compared to chlorine or fluorine in analogs like N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide . This could enhance binding to hydrophobic enzyme pockets.

Heterocyclic Modifications :

  • Derivatives with fused heterocycles (e.g., benzo[d]thiazole in Compound 47) exhibit enhanced antifungal and antibacterial activities due to improved electron delocalization and target engagement .

Functional Group Additions: The hydroxyimino group in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide facilitates its role as a synthetic intermediate for indolinones, highlighting the versatility of acetamide backbones in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-5-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-5-iodophenyl)acetamide

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